molecular formula C11H14O3 B15229320 Ethyl 4,5,6,7-tetrahydrobenzofuran-3-carboxylate

Ethyl 4,5,6,7-tetrahydrobenzofuran-3-carboxylate

Cat. No.: B15229320
M. Wt: 194.23 g/mol
InChI Key: KBXPYTFLPGGHSD-UHFFFAOYSA-N
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Description

Ethyl 4,5,6,7-tetrahydrobenzofuran-3-carboxylate is a bicyclic heterocyclic compound featuring a fused furan ring and a partially saturated cyclohexene system. This ester derivative is notable for its applications in synthetic organic chemistry, particularly as a precursor for cycloaddition reactions. For instance, its reaction with ethyl 3-bromopropiolate in the presence of Al₂O₃ yields isomeric cycloadducts and ethynylfuran derivatives . The compound’s safety profile highlights significant hazards, including flammability, reactivity with water, and toxicity, necessitating stringent handling protocols (e.g., inert gas storage, protective equipment) .

Properties

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

ethyl 4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate

InChI

InChI=1S/C11H14O3/c1-2-13-11(12)9-7-14-10-6-4-3-5-8(9)10/h7H,2-6H2,1H3

InChI Key

KBXPYTFLPGGHSD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=COC2=C1CCCC2

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via a tandem aldol condensation and cyclization mechanism. Chloroacetaldehyde acts as a two-carbon synthon, reacting with the enolate form of 1,3-cyclohexanedione to form a γ-ketoaldehyde intermediate. Intramolecular cyclization followed by dehydration yields the tetrahydrobenzofuran core. Critical parameters include:

  • pH control : Maintaining a pH between 6 and 9 using sodium hydrogencarbonate or potassium carbonate to balance the dissociation equilibrium of chloroacetaldehyde polymers.
  • Temperature : Reactions are typically conducted at 0–25°C to minimize side products.
  • Solvent systems : Biphasic mixtures (e.g., water/ethyl acetate) improve yield by facilitating acid workup and product extraction.

Industrial-Scale Optimization

A patented large-scale synthesis (Example 2 in) demonstrates the following optimized protocol:

Parameter Specification
Starting material 1,3-cyclohexanedione (100 mmol)
Chloroacetaldehyde 40% aqueous solution (20 mL)
Base Sodium hydrogencarbonate (119 mmol)
Reaction time 12–24 hours
Yield 76%

This method emphasizes dropwise addition of reactants to maintain pH stability, followed by acidification (pH < 1) with sulfuric acid to precipitate the product.

Acid-Catalyzed Cyclization of Ketoester Intermediates

An alternative route involves the cyclization of ethyl 4-oxo-4,5,6,7-tetrahydrobenzofuran-3-carboxylate, a ketoester intermediate. This approach is advantageous for introducing substituents at the 4-position of the benzofuran ring.

Synthesis of the Ketoester Intermediate

The ketoester is prepared via Claisen condensation of diethyl oxalate with 1,3-cyclohexanedione in the presence of sodium ethoxide. Subsequent acid hydrolysis yields 4-oxo-4,5,6,7-tetrahydrobenzofuran-3-carboxylic acid, which is esterified with ethanol under Dean-Stark conditions:

$$
\text{4-Oxo-carboxylic acid} + \text{Ethanol} \xrightarrow{\text{H}^+} \text{Ethyl 4-oxo-4,5,6,7-tetrahydrobenzofuran-3-carboxylate}
$$

Reduction to Target Compound

The keto group at the 4-position is reduced using sodium borohydride or catalytic hydrogenation (H₂/Pd-C) to yield the saturated tetrahydrobenzofuran derivative.

Reduction Method Conditions Yield (%)
NaBH₄ in MeOH 0°C, 2 hours 65
H₂ (1 atm), Pd-C RT, 6 hours 82

Catalytic hydrogenation is preferred for higher yields and cleaner product profiles.

Esterification of Preformed Carboxylic Acids

Direct esterification of 4,5,6,7-tetrahydrobenzofuran-3-carboxylic acid provides a straightforward route to the target compound. This method is widely used in small-scale laboratory syntheses.

Fischer Esterification Protocol

The carboxylic acid is refluxed with excess ethanol in the presence of concentrated sulfuric acid:

$$
\text{Acid} + \text{EtOH} \xrightarrow{\text{H}2\text{SO}4} \text{Ethyl ester} + \text{H}_2\text{O}
$$

Typical conditions include:

  • Molar ratio (acid:EtOH) : 1:10
  • Reaction time : 8–12 hours
  • Yield : 70–75%

Steglich Esterification for Sensitive Substrates

For acid-sensitive intermediates, Steglich esterification using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane achieves yields up to 85%.

Comparative Analysis of Synthetic Methods

The table below evaluates the efficiency, scalability, and practicality of each method:

Method Advantages Limitations Ideal Use Case
Feist-Benary reaction High yield (76%), scalable Requires pH control Industrial production
Ketoester reduction Flexible for derivatization Multi-step, moderate yields Medicinal chemistry research
Direct esterification Simple setup, low cost Acidic conditions degrade some substrates Academic labs

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,5,6,7-tetrahydrobenzofuran-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .

Mechanism of Action

The mechanism of action of ethyl 4,5,6,7-tetrahydrobenzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors or enzymes, leading to changes in cellular processes. For example, its antioxidant activity may involve scavenging free radicals and protecting cells from oxidative damage . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Core Structural Modifications: Benzofuran vs. Benzothiophene Derivatives

A key distinction arises when comparing the benzofuran core of the target compound to benzothiophene analogs. For example:

  • Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate replaces the furan oxygen with sulfur, altering electronic properties and reactivity. This thiophene derivative serves as a scaffold for antitumor and antimicrobial agents, with substituents like cyanoacetyl or benzamido groups enhancing bioactivity .
  • Ethyl 3-amino-5,5-difluoro-4,5,6,7-tetrahydrobenzofuran-2-carboxylate introduces fluorine atoms at the 5-position, increasing lipophilicity and metabolic stability .
Table 1: Structural and Functional Comparisons
Compound Name Core Structure Key Substituents Biological Activity
Ethyl 4,5,6,7-tetrahydrobenzofuran-3-carboxylate Benzofuran None Synthetic intermediate
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate Benzothiophene Amino group at C2 Antitumor, antimicrobial
Ethyl 3-amino-5,5-difluoro-4,5,6,7-tetrahydrobenzofuran-2-carboxylate Benzofuran Amino at C3, difluoro at C5 Undisclosed (structural focus)

Substituent Effects on Reactivity and Bioactivity

  • Amino Groups: The introduction of an amino group at C2 in benzothiophene derivatives enables further functionalization, such as thiourea or acrylamido derivatives, which exhibit potent antitumor activity (e.g., MIC = 0.23 μM against Mycobacterium tuberculosis) .
  • Hydroxyl and Methoxy Groups: Derivatives with phenolic hydroxyl groups (e.g., para-hydroxyphenyl acrylamido substituents) show notable antioxidant and antibacterial activity due to radical-scavenging properties .
Table 2: Physical and Hazard Data
Compound Name Melting Point (°C) Boiling Point (°C) Key Hazards (H/P Codes)
This compound N/A N/A H228 (flammable solid), P210 (keep away from ignition sources)
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate 117–118 407.5 H315/H319 (skin/eye irritation), P305+P351+P338
Ethyl 6-methyl-4-oxo-3-(trifluoromethyl)-... (CAS:2654794-66-6) N/A N/A Data limited; likely similar fluorinated hazards

The target compound’s extensive hazard profile (e.g., flammability, water reactivity) contrasts with the milder irritant properties of its thiophene analogs .

Q & A

Q. What are the common synthetic routes for Ethyl 4,5,6,7-tetrahydrobenzofuran-3-carboxylate derivatives?

Answer: The synthesis typically involves multi-step procedures. A foundational method starts with cyclocondensation reactions, such as reacting ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate with aromatic amines or acid hydrazides in the presence of polyphosphoric acid . Another route involves sulfonylation of 2,3-dihydro-1,4-benzodioxin with sulfonyl chloride, followed by amine coupling . Substituent-specific derivatives, such as those with difluoromethyl groups, require additional steps like fluorination or alkylation . Optimization often includes solvent selection (e.g., toluene for reflux reactions) and stoichiometric control of reagents like isocyanates .

Q. How is the purity and structural integrity of synthesized derivatives verified?

Answer: Characterization relies on analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substituent positions and stereochemistry .
  • Infrared (IR) Spectroscopy: Identifies functional groups (e.g., ester C=O stretches at ~1700 cm⁻¹) .
  • Mass Spectrometry (MS): Validates molecular weight and fragmentation patterns .
  • X-ray Crystallography: Resolves crystal structures, as demonstrated for ethyl 4-(3-chlorophenyl)-3,6-dihydroxy-6-methyl-2-(2-pyridyl)-4,5,6,7-tetrahydroindazole-5-carboxylate .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in the synthesis of substituted derivatives?

Answer: Key strategies include:

  • Catalyst Screening: Polyphosphoric acid enhances cyclocondensation efficiency by promoting dehydration .
  • Temperature Control: Reflux in toluene (112°C) improves isocyanate coupling reactions .
  • Solvent Selection: Polar aprotic solvents (e.g., 1,4-dioxane) stabilize intermediates in benzoylisothiocyanate reactions .
  • Stoichiometric Adjustments: Excess reagents (e.g., 1.5 equivalents of 2-chloroethyl isocyanate) drive reactions to completion .

Q. What strategies resolve discrepancies in biological activity data among structural analogs?

Answer: Discrepancies arise from substituent effects. For example, a tetrahydrobenzo[b]thiophene core with a 5-methylfuran group shows enhanced anticancer activity compared to analogs with thiazole substitutions . To resolve inconsistencies:

  • Perform comparative SAR studies using standardized assays (e.g., enzyme inhibition or cytotoxicity assays).
  • Use molecular docking to predict binding affinities toward targets like kinases or DNA .
  • Validate with in vitro/in vivo models to correlate structural features (e.g., ester vs. methyl groups) with activity .

Q. How are structure-activity relationship (SAR) studies designed for these derivatives in drug discovery?

Answer: SAR studies focus on:

  • Functional Group Modifications: For example, replacing ethyl esters with methyl groups alters solubility and bioavailability .
  • Substituent Libraries: Synthesize analogs with systematic variations (e.g., halogenation, alkyl chain length) .
  • Biological Screening: Test compounds against panels of cancer cell lines (e.g., SU-DHL-2 lymphoma cells) to identify potency trends .
  • Computational Modeling: Density Functional Theory (DFT) predicts electronic effects of substituents on reactivity .

Q. What analytical techniques elucidate reaction mechanisms in the synthesis of these compounds?

Answer:

  • Kinetic Studies: Monitor reaction progress via thin-layer chromatography (TLC) .
  • Isotope Labeling: Track proton transfer in intermediates using deuterated solvents .
  • Spectroscopic Trapping: Identify transient species (e.g., sulfonyl chloride intermediates) via low-temperature NMR .

Q. How do substituent variations impact pharmacokinetic properties?

Answer:

  • Lipophilicity: Difluoromethyl groups increase metabolic stability by reducing cytochrome P450 oxidation .
  • Solubility: Hydroxy or carboxylate substituents improve aqueous solubility but may reduce membrane permeability .
  • Half-life: Bulky groups (e.g., benzyl) slow renal clearance, as seen in analogs tested in pharmacokinetic models .

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